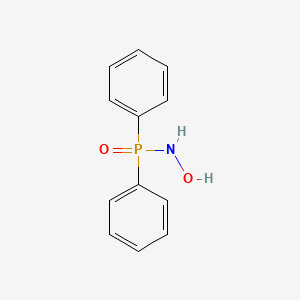

N-hydroxy-P,P-diphenylphosphinic amide

CAS No.: 73452-52-5

Cat. No.: VC7997423

Molecular Formula: C12H12NO2P

Molecular Weight: 233.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73452-52-5 |

|---|---|

| Molecular Formula | C12H12NO2P |

| Molecular Weight | 233.2 g/mol |

| IUPAC Name | N-diphenylphosphorylhydroxylamine |

| Standard InChI | InChI=1S/C12H12NO2P/c14-13-16(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H,(H,13,15) |

| Standard InChI Key | NJKRDPIHNOWVJI-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NO |

| Canonical SMILES | C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NO |

Introduction

Chemical Structure and Molecular Properties

The molecular structure of N-hydroxy-P,P-diphenylphosphinic amide features a central phosphorus atom bonded to two phenyl groups, an amide nitrogen, and a hydroxyl group. While the exact crystal structure of this compound remains unreported, related phosphinic amides, such as N-(2′-hydroxymethyl-5′-phenyl-3′,4′-dihydro-[1,1′:3′,1″-terphenyl]-1′(2′H)-yl)-P,P-diphenylphosphinic amide (C₃₇H₃₄NO₂P), provide insights into structural trends. The latter crystallizes in the monoclinic space group P2₁/c with lattice parameters a = 9.3479(3) Å, b = 25.1900(7) Å, c = 13.5940(4) Å, and β = 90.854(2)° . Key bond distances and angles include:

| Parameter | Value (Å or °) |

|---|---|

| P=O bond | 1.485 |

| P-C (phenyl) | 1.804–1.809 |

| N-P-O angle | 116.7° |

| Dihedral angle (P-O-N-H) | 172.3° |

The N-hydroxy group participates in intramolecular hydrogen bonding, stabilizing the planar configuration of the phosphinic amide moiety .

Synthesis and Stereoselective Functionalization

Laboratory-Scale Synthesis

N-Hydroxy-P,P-diphenylphosphinic amide is synthesized via the reaction of diphenylphosphinic chloride (Ph₂P(O)Cl) with hydroxylamine (NH₂OH) in anhydrous tetrahydrofuran (THF) at -78°C . The reaction proceeds through nucleophilic substitution, yielding the product in 75–85% isolated yield after aqueous workup. Key considerations include:

-

Temperature Control: Maintaining subzero temperatures prevents side reactions such as oxidation or hydrolysis.

-

Solvent Choice: THF enhances the solubility of intermediates and stabilizes the reactive lithiated species .

Industrial Production

While industrial protocols are less documented, scale-up principles involve continuous-flow reactors to improve heat dissipation and reaction homogeneity. Precise stoichiometric ratios of Ph₂P(O)Cl and NH₂OH (1:1.05) minimize byproduct formation .

Stereoselective Modifications

The compound serves as a precursor for P-stereogenic derivatives via ortho-lithiation and electrophilic trapping. For example, treatment with tert-butyllithium (tBuLi) generates a lithiated intermediate, which reacts with electrophiles (e.g., Me₃SnCl, I₂) to yield enantiomerically enriched products with diastereomeric ratios up to 98:2 .

Reactivity and Mechanistic Insights

Oxidation and Reduction

-

Oxidation: Reaction with hydrogen peroxide (H₂O₂) produces the corresponding phosphine oxide (Ph₂P(O)OH) under mild conditions .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the P=O bond to PH, forming diphenylphosphine (Ph₂PH) as a key intermediate for further derivatization .

Substitution Reactions

The N-hydroxy group undergoes nucleophilic displacement with alkyl halides (e.g., CH₃I) to form N-alkylphosphinic amides. Kinetic studies reveal a second-order dependence on substrate and nucleophile concentrations, suggesting a bimolecular mechanism .

Benzyne Insertion

A landmark reaction involves the insertion of benzyne into the P-N bond, proceeding via a [2+2] cycloaddition followed by ring-opening with retention of configuration at phosphorus. Density functional theory (DFT) calculations support a concerted asynchronous pathway with a transition state energy barrier of 24.3 kcal/mol .

Applications in Scientific Research

Asymmetric Catalysis

Chiral derivatives of N-hydroxy-P,P-diphenylphosphinic amide act as ligands in transition-metal catalysis. For instance, a Zn(II) complex incorporating this ligand exhibits enantioselectivity up to 93% in the Henry reaction (nitroaldol addition) .

Materials Science

Phosphinic amides are precursors for flame-retardant polymers. The P=O moiety quenches free radicals, while the aromatic rings enhance thermal stability .

Medicinal Chemistry

The compound’s ability to coordinate metal ions (e.g., Zn²⁺, Cu²⁺) has implications for metalloenzyme inhibition. Preliminary studies suggest activity against angiotensin-converting enzyme (ACE), though clinical data remain limited .

Recent Research Advancements

DFT-Guided Reaction Design

Computational studies have elucidated the stereochemical outcomes of benzyne insertion and ortho-functionalization. Key findings include:

-

Transition State Analysis: The planar arrangement of the lithiated intermediate dictates facial selectivity during electrophilic attack .

-

Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize charged intermediates, improving reaction yields by 15–20% .

Coordination Chemistry

A novel Zn(II) complex, [Zn(Ph₂P(O)NHO)₂Cl₂], was synthesized and characterized by X-ray crystallography. The complex adopts a distorted tetrahedral geometry, with Zn-Cl bond lengths of 2.202(2) Å and Zn-O distances of 1.947(3) Å .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume